1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C24H33N5. It is a member of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[2-(Diethylamino)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific diethylaminoethyl group, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C24H33N5 |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H33N5/c1-5-8-9-12-19-18(4)20(17-25)24-27-21-13-10-11-14-22(21)29(24)23(19)26-15-16-28(6-2)7-3/h10-11,13-14,26H,5-9,12,15-16H2,1-4H3 |
InChI Key |
OJSSQQBZKAXPJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(CC)CC |
Origin of Product |
United States |
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